molecular formula C8H6BrFO2 B1346476 4-Fluoro-2-hydroxyphenacyl bromide CAS No. 866863-55-0

4-Fluoro-2-hydroxyphenacyl bromide

Cat. No. B1346476
CAS RN: 866863-55-0
M. Wt: 233.03 g/mol
InChI Key: QWYCXHKZADAVSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-hydroxyphenacyl bromide, also known as fluorenol-9-ylmethoxycarbonyl chloride, is an organic compound with the chemical formula C8H6BrFO2. It has a molecular weight of 233.04 . The IUPAC name for this compound is 2-bromo-1-(4-fluoro-2-hydroxyphenyl)ethanone .


Molecular Structure Analysis

The InChI code for 4-Fluoro-2-hydroxyphenacyl bromide is 1S/C8H6BrFO2/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,11H,4H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Fluoro-2-hydroxyphenacyl bromide is a solid at room temperature . It should be stored at 2-8°C . More specific physical and chemical properties were not found in the web search results.

Scientific Research Applications

Biochemical Research

“4-Fluoro-2-hydroxyphenacyl bromide” is used in biochemical research . Its properties make it suitable for studying various biological processes and phenomena. It can be used to investigate protein structures, enzyme functions, and cellular processes .

Proteomics Research

This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. “4-Fluoro-2-hydroxyphenacyl bromide” can be used to label or modify proteins, which can then be analyzed using various proteomic techniques .

Fluorescent Probes

Due to their sensitivity and selectivity, fluorescent probes have become an analytical tool of choice in a wide range of research and industrial fields . “4-Fluoro-2-hydroxyphenacyl bromide” could potentially be used to develop new fluorescent probes, facilitating the rapid detection of chemical substances of interest .

Cellular Level Studies

Fluorescent probes can also be used to study important physiological and pathological processes at the cellular level . “4-Fluoro-2-hydroxyphenacyl bromide” could be used to create probes that can monitor these processes, providing valuable insights into cell biology .

Chemical Synthesis

“4-Fluoro-2-hydroxyphenacyl bromide” can be used as a starting material or intermediate in the synthesis of other chemical compounds . Its reactivity and structural features make it a versatile tool in synthetic chemistry .

Safety Studies

Given its hazard statements and precautionary statements, “4-Fluoro-2-hydroxyphenacyl bromide” can be used in safety studies . Researchers can study its effects on biological systems, which can contribute to the development of safety guidelines and procedures .

Safety And Hazards

The compound is classified as dangerous, with the signal word being "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting) .

properties

IUPAC Name

2-bromo-1-(4-fluoro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYCXHKZADAVSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-hydroxyphenacyl bromide

Synthesis routes and methods

Procedure details

A solution of 1-(4-fluoro-2-hydroxy-phenyl)-ethanone (15.4 g, Aldrich) in EtOAc (100 mL) was treated with AlCl3 (133 mg), stirred at r.t. for 30 min, treated with montmorillonite K10 (2.5 g) stirred an additional 30 min then treated with a solution of bromine (7.05 mL) in EtOAc (100 mL) (added dropwise via addition funnel over 1.5 h). The reaction was stirred at r.t. for 1 h, cooled in a an ice bath and quenched with water added dropwise. The mixture was diluted with EtOAc, filtered through celite and the filtrate was extracted with EtOAc (2×). The combined organic extracts were dried (Na2SO4), concentrated and teh crude product was purified via silica gel chromatography eluting with 5% EtOAc-hexanes to give 3.31 g of the title compound. MS (ESI) m/e 437(2M+H)+.
Quantity
15.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
133 mg
Type
catalyst
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
7.05 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.